1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole synthesis can be achieved through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .Scientific Research Applications
Antimicrobial Activity and Synthesis Applications
A study by Sharma et al. (2017) synthesized a series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, which were further modified to N-allyl derivatives. These compounds exhibited significant in vitro antimicrobial activity against various pathogenic strains, highlighting the potential of 1H-imidazole derivatives in antimicrobial agent development. The study also underscored the importance of structural modifications, such as allylation, in enhancing biological activity (Sharma et al., 2017).
Chemical Synthesis and Catalytic Applications
Li et al. (2018) reported a method for synthesizing allylic N,N-acetals through N-iodosuccinimide-mediated hydroamination of allenamides by imidazole heterocycles. This process is regioselective and demonstrates the versatility of imidazole derivatives in synthesizing biologically active heterocycles and natural products, indicating the broader applicability of such compounds in synthetic organic chemistry (Li et al., 2018).
Enzyme Inhibition Studies
Balan et al. (2015) synthesized 2-allyl amino 4-methyl sulfanyl butyric acid and evaluated its inhibition potential against α-amylase and α-glucosidase, two enzymes relevant to diabetes management. This research underscores the utility of 1H-imidazole derivatives in designing enzyme inhibitors that could lead to the development of new antidiabetic drugs (Balan et al., 2015).
Antioxidant Properties
Naik et al. (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, investigating their antioxidant properties. The study found that certain derivatives displayed predominant antioxidant activity, suggesting the relevance of imidazole derivatives in the development of antioxidant agents (Naik et al., 2012).
Polyimides Synthesis for Material Science
Ghaemy and Alizadeh (2009) synthesized polyimides from an unsymmetrical diamine monomer containing triaryl imidazole pendant group. These polyimides exhibited excellent solubility and thermal stability, demonstrating the potential of imidazole derivatives in material science, particularly in the development of high-performance polymers (Ghaemy & Alizadeh, 2009).
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The presence of the trifluoromethyl group and the phenyl rings may also contribute to the compound’s interaction with its targets through hydrophobic interactions .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and other processes .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and other effects .
Properties
IUPAC Name |
4,5-diphenyl-1-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h2-15,17H,1,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVWNNOSYDSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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